molecular formula C8H9BrClNO B12087245 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine

Cat. No.: B12087245
M. Wt: 250.52 g/mol
InChI Key: WXLAWXDEIOYIGI-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9BrClNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine typically involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-Bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-methylphenoxy)ethan-1-amine
  • 2-bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one
  • 2-(2-Bromo-4-chlorophenoxy)ethanol

Uniqueness

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)ethanamine

InChI

InChI=1S/C8H9BrClNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,3-4,11H2

InChI Key

WXLAWXDEIOYIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCN

Origin of Product

United States

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